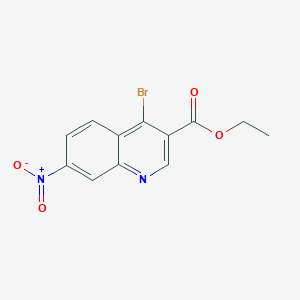
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of Ethyl 4-bromo-7-nitroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of 4-nitroquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides under specific conditions.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is utilized in studies to understand the biological pathways and mechanisms of action of quinoline derivatives.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-7-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has similar structural features but differs in its halogen substituents, leading to variations in its chemical reactivity and biological activity.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate:
This compound stands out due to its unique combination of a bromine and nitro group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9BrN2O4 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
ethyl 4-bromo-7-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-5-7(15(17)18)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |
Clave InChI |
OQJHPJIFXDNCHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
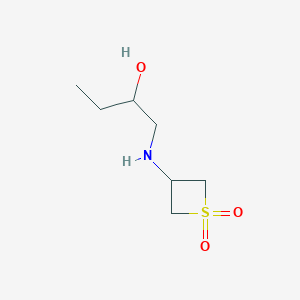
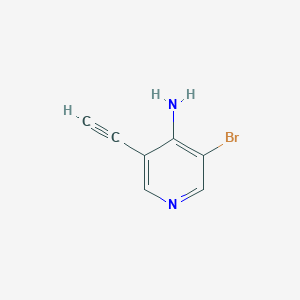
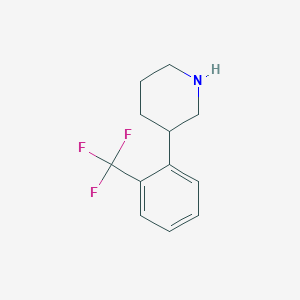
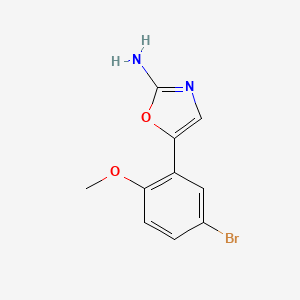




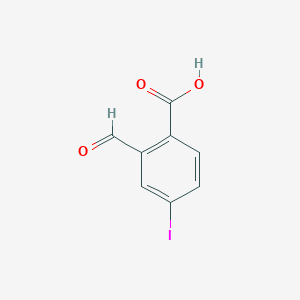
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)


